molecular formula C12H11IN2O B8402799 6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone

6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone

Cat. No. B8402799
M. Wt: 326.13 g/mol
InChI Key: DMUDPTYMRGHIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C12H11IN2O and its molecular weight is 326.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

4-ethyl-5-iodo-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11IN2O/c1-2-9-10(13)12(16)15-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

DMUDPTYMRGHIKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)C2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.18 g (40.9 mmol) of 6-ethyl-2-phenyl-4(3H)-pyrimidinone, 1.68 g (42.0 mmol) of sodium hydroxide, 10.42 g (41.0 mmol) of iodine and 50 mL of water was heated at 50° C. for 4 h. The mixture was cooled and filtered. The white solid collected was dried in a vacuum oven to leave 12.60 g (75%) of 6-ethyl-5-iodo-2-phenyl-4(3H)-pyrimidinone. 1 H-NMR (d6-DMSO) δ 1.25(3H,t), 2.85(2H,q), 7.50(3H,m), 8.15(2H,m).
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.